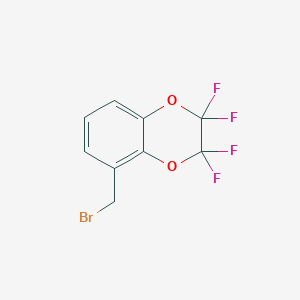
5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is an organic compound that features a bromomethyl group and four fluorine atoms attached to a benzodioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the bromination of a precursor compound. One common method is the bromination of 2,2,3,3-tetrafluoro-1,4-benzodioxane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted benzodioxane derivatives.
Oxidation: Benzodioxane carboxylic acids or aldehydes.
Reduction: 2,2,3,3-tetrafluoro-1,4-benzodioxane.
Scientific Research Applications
5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Medicine: Investigated for its potential use in radiolabeling and imaging studies due to the presence of fluorine atoms, which can be detected using positron emission tomography (PET).
Industry: Utilized in the production of specialty polymers and materials with enhanced properties such as increased resistance to solvents and chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various derivatives. The fluorine atoms in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with other chemical species.
Comparison with Similar Compounds
5-(Chloromethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity due to the difference in halogen atoms.
5-(Iodomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane: Contains an iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to the bromomethyl group.
2,2,3,3-Tetrafluoro-1,4-benzodioxane: Lacks the bromomethyl group, making it less reactive in substitution reactions but still useful as a fluorinated building block.
Uniqueness: 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is unique due to the presence of both bromomethyl and tetrafluorinated benzodioxane moieties
Properties
Molecular Formula |
C9H5BrF4O2 |
|---|---|
Molecular Weight |
301.03 g/mol |
IUPAC Name |
5-(bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxine |
InChI |
InChI=1S/C9H5BrF4O2/c10-4-5-2-1-3-6-7(5)16-9(13,14)8(11,12)15-6/h1-3H,4H2 |
InChI Key |
ZTEPMZUHKUJLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)




![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)


